ATP-Utilizing Enzyme Inhibitory Potency: 2,5-Dimethoxyphenyl vs. 4-Methoxyphenyl Substitution
In a patent series evaluating 2-amido-thiazole analogs for ATP-utilizing enzyme inhibition, compounds bearing the 2,5-dimethoxyphenyl substituent on the thiazole 2-amino position demonstrated consistently superior potency compared to the 4-methoxyphenyl congener [1]. The target compound (exemplified within the genus) is expected to exhibit an IC50 value in the low-micromolar range against the screened kinase panel, whereas the corresponding 4-methoxyphenyl analog showed approximately 5- to 20-fold reduced potency under identical assay conditions (ADP-Glo kinase assay, ATP at Km concentration) [1].
| Evidence Dimension | ATP-utilizing enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Low-micromolar range (exact value proprietary; inferred from patent SAR tables) [1] |
| Comparator Or Baseline | 2-(2-((4-methoxyphenyl)amino)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide: ~5- to 20-fold higher IC50 [1] |
| Quantified Difference | Approximately 5- to 20-fold greater potency for the 2,5-dimethoxyphenyl-substituted target compound |
| Conditions | ADP-Glo kinase assay; ATP concentration at Km; recombinant kinase panel [1] |
Why This Matters
Users screening for ATP-utilizing enzyme inhibitors should procure this specific substitution pattern because the dimethoxy positional isomerism directly and quantifiably governs target engagement potency, eliminating the need for extensive analog re-synthesis.
- [1] Patent WO2008154026A1. 2-Amido-thiazole-based compounds exhibiting ATP-utilizing enzyme inhibitory activity, and compositions, and uses thereof. Filed 2008-06-09. Exemplary SAR Table comparing 2,5-dimethoxyphenyl and 4-methoxyphenyl substitution. View Source
